molecular formula C20H32BrNO3 B13821104 3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate

3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate

Cat. No.: B13821104
M. Wt: 414.4 g/mol
InChI Key: NXJPQGFSDZECAL-IJCAWGDGSA-M
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Description

3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate is a complex organic compound with a unique structure. It is a derivative of tropane alkaloids, which are known for their pharmacological properties. This compound has significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate involves multiple steps. The starting materials typically include tropane derivatives and phenylpropanoic acid. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation. The process may involve esterification, reduction, and bromination reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality. Advanced techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, depending on the target and the context. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its combination of functional groups and stereochemistry makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C20H32BrNO3

Molecular Weight

414.4 g/mol

IUPAC Name

3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate

InChI

InChI=1S/C20H30NO2.BrH.H2O/c1-14(2)21(3)17-9-10-18(21)12-16(11-17)20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16?,17-,18+,19?,21?;;

InChI Key

NXJPQGFSDZECAL-IJCAWGDGSA-M

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)C(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)C(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Origin of Product

United States

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